3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxyphenoxyethyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced via nucleophilic substitution reactions. For example, 4-methoxyphenol can react with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol, which can then be converted to the corresponding halide (e.g., chloride or bromide) and subsequently reacted with the benzoxazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[2-(4-hydroxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxyethyl group could play a role in binding to these targets, while the benzoxazole core may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Hydroxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-[2-(4-Chlorophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a chlorine atom instead of a methoxy group.
3-[2-(4-Nitrophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can influence its chemical reactivity and biological activity. Methoxy groups are known to be electron-donating, which can affect the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSKTDYXLLLPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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